6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. These include an isopropyl group, a sulfonyl group, an amide group, and a tetrahydrothienopyridine group. Each of these groups contributes to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen and sulfur atoms within the ring structure is likely to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Pharmacological Synthesis
Piperidine derivatives are crucial in drug design and play a significant role in the pharmaceutical industry. The compound may be involved in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Activity
The structural features of the compound suggest potential applications in anticancer therapies. Piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancer .
Neuroprotective Agents
Given the neuroactive potential of piperidine derivatives, the compound could be researched for its neuroprotective properties. It might influence the activity of enzymes like acetylcholinesterase (AChE) or modulate oxidative stress parameters in neurological contexts .
Antiviral Agents
Piperidine derivatives have shown promise as antiviral agents. The compound could be part of a class of molecules that inhibit the replication of viruses such as influenza A and Coxsackie B4 virus, offering a new avenue for antiviral drug development .
Anti-HIV Activity
The molecule’s framework could be conducive to the development of anti-HIV drugs. Piperidine derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains, indicating the potential use of this compound in anti-HIV therapies .
Antimicrobial Properties
The compound’s structural complexity and the known activities of similar piperidine derivatives suggest it could be explored for antimicrobial properties. This includes potential activity against a broad spectrum of bacterial and fungal pathogens .
Anti-Inflammatory Applications
Piperidine derivatives are known to possess anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature in many chronic diseases .
Antidiabetic Potential
The compound may also be studied for its potential antidiabetic effects. Piperidine derivatives have been associated with pharmacological activities that could be beneficial in the management of diabetes, possibly through the modulation of insulin release or glucose metabolism .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-15(2)27-13-11-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-16(28)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCQKRDKHMULBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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